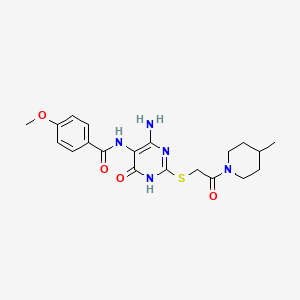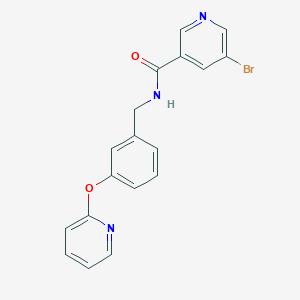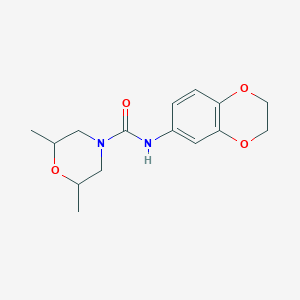![molecular formula C16H17NO2 B2586785 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 303769-88-2](/img/structure/B2586785.png)
2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol” is a biochemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol” are not fully detailed in the search results. What is known is that it has a molecular weight of 255.31 and a molecular formula of C16H17NO2 .Scientific Research Applications
Spectroscopic Properties and Theoretical Investigation
A study by Demircioğlu et al. (2014) explored the molecular structure and spectroscopic properties of a compound similar to 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol. Their research used X-ray diffraction, FT-IR, and UV–vis spectroscopy, along with DFT/B3LYP/6-31G(d,p) method calculations. This research is significant for understanding the vibrational frequencies and electronic properties of such compounds, including π→π* and n→π* transitions. Intramolecular hydrogen bonds in both enol-imine and keto-amine forms were analyzed, showing potential for studying molecular stability and reactivity (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Metal Complexes and Carcinoma Cell Activity
Kuheli Das et al. (2014) investigated the structural characterization of cobalt(II) complexes involving a derivative of 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol. Their study revealed how these complexes exhibit significant inhibitory activity against various human carcinoma cells, including lung, colorectal, and hepatocellular carcinoma cells. This research highlights the potential therapeutic applications of such compounds in the treatment of cancer (Das et al., 2014).
Radical Scavenging Activities
A study by Alaşalvar et al. (2014) synthesized and characterized derivatives of 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol, focusing on their radical scavenging activities. Using assays like DPPH, DMPD+, and ABTS+, they found that these compounds exhibit significant free radical scavenging activities. This research contributes to the understanding of the antioxidant potential of such compounds, which can be relevant in various medical and industrial applications (Alaşalvar et al., 2014).
Pyrolysis as a Proxy for Terrestrial Biomass
Research by Vane and Abbott (1999) explored the use of methoxyphenols, such as 2-methoxyphenol (a related compound), as proxies for terrestrial biomass. They studied the chemical changes in lignin during hydrothermal alteration, contributing to the understanding of organic geochemistry and environmental analysis (Vane & Abbott, 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(3,5-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJUAEXQVJSJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2586706.png)

![2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid](/img/structure/B2586708.png)

![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586713.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)
![N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2586719.png)


